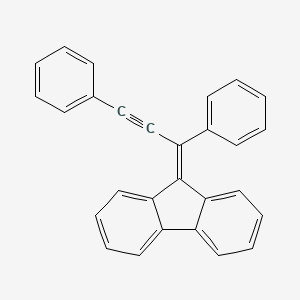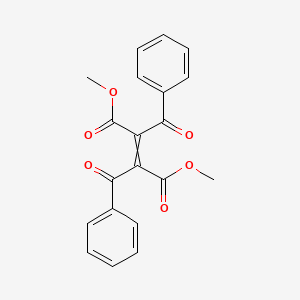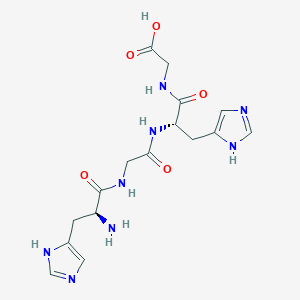
Glycine, L-histidylglycyl-L-histidyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, L-histidylglycyl-L-histidyl- is a tripeptide composed of glycine and two L-histidine residues. This compound is known for its role in various biological processes, including protein synthesis and cellular signaling. It is a naturally occurring peptide found in human plasma, saliva, and urine, and has been studied for its potential therapeutic applications in various medical conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-histidylglycyl-L-histidyl- typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of glycine and L-histidine to prevent unwanted side reactions. The protected glycine is then coupled with L-histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the initial coupling, the protecting groups are removed, and the resulting dipeptide is further coupled with another L-histidine molecule under similar conditions to form the tripeptide .
Industrial Production Methods
Industrial production of Glycine, L-histidylglycyl-L-histidyl- involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently handle the stepwise addition of amino acids. The process is optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired tripeptide from any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Glycine, L-histidylglycyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized by reactive oxygen species, leading to the formation of oxidized peptides.
Reduction: Reduction reactions can be used to modify the peptide’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.
Common Reagents and Conditions
Common reagents used in the reactions of Glycine, L-histidylglycyl-L-histidyl- include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents such as DCC and DIC. The reactions are typically carried out under controlled conditions, including specific pH and temperature settings, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Glycine, L-histidylglycyl-L-histidyl- depend on the type of reaction. For example, oxidation can lead to the formation of oxidized peptides, while reduction can result in reduced peptides with altered biological activity. Substitution reactions can produce modified peptides with different functional groups .
Aplicaciones Científicas De Investigación
Glycine, L-histidylglycyl-L-histidyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for the synthesis of more complex peptides.
Biology: This tripeptide is studied for its role in cellular signaling and protein synthesis.
Medicine: Glycine, L-histidylglycyl-L-histidyl- has potential therapeutic applications in treating conditions such as chronic obstructive pulmonary disease (COPD) and intracerebral hemorrhage.
Mecanismo De Acción
The mechanism of action of Glycine, L-histidylglycyl-L-histidyl- involves its ability to bind to metal ions such as copper and zinc. This binding reduces the redox activity of these metal ions, preventing oxidative stress and protein aggregation. The tripeptide also interacts with various molecular targets and pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and inflammation regulation .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another tripeptide with similar metal-binding properties and therapeutic potential.
Glycylglycine: A simpler dipeptide used in peptide synthesis studies.
L-histidyl-L-histidine: A dipeptide with similar biological activity but lacking the glycine residue.
Uniqueness
Glycine, L-histidylglycyl-L-histidyl- is unique due to its specific sequence of amino acids, which allows it to effectively bind to metal ions and exert its biological effects. Its ability to prevent protein aggregation and reduce oxidative stress makes it a valuable compound in research and therapeutic applications .
Propiedades
Número CAS |
81671-57-0 |
|---|---|
Fórmula molecular |
C16H22N8O5 |
Peso molecular |
406.40 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N8O5/c17-11(1-9-3-18-7-22-9)15(28)20-5-13(25)24-12(2-10-4-19-8-23-10)16(29)21-6-14(26)27/h3-4,7-8,11-12H,1-2,5-6,17H2,(H,18,22)(H,19,23)(H,20,28)(H,21,29)(H,24,25)(H,26,27)/t11-,12-/m0/s1 |
Clave InChI |
RDMKAVOPCLTNQY-RYUDHWBXSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






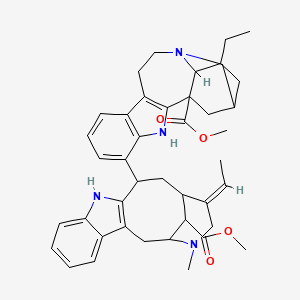

![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
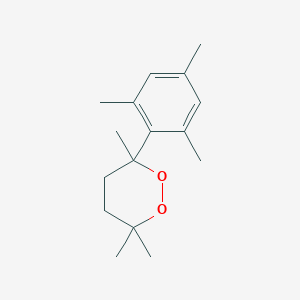
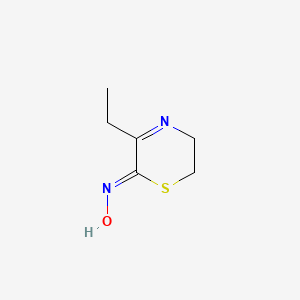
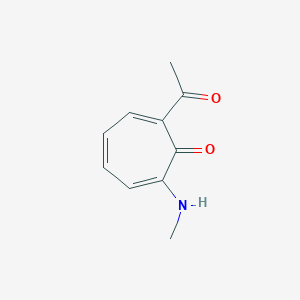
![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)
